4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
Description
Properties
IUPAC Name |
4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-18-12-4-2-11(3-5-12)14-15-13(20-16-14)10-17-6-8-19-9-7-17/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMPAOGGIALFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine (CAS No. 1775352-82-3) is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 447.53 g/mol. The structure features a morpholine ring linked to a 1,2,4-oxadiazole moiety substituted with a para-methoxyphenyl group. This unique arrangement contributes to its biological activity.
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole ring have shown potential as anticancer agents. They exert their effects by inhibiting various cellular pathways involved in tumor growth and proliferation.
- Case Studies :
- A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited cytotoxic effects against multiple cancer cell lines including HeLa (cervical), Caco-2 (colon), and H9c2 (cardiac) cells. The IC50 values ranged from to depending on the specific derivative tested .
- Another study highlighted that modifications to the oxadiazole structure could enhance antiproliferative activity significantly, indicating the importance of SAR in drug design .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 2.76 |
| Caco-2 | 9.27 |
| H9c2 | 1.143 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Research indicates that it has moderate to good activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is highly influenced by their structural components:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine have been synthesized and tested against various cancer cell lines. A study demonstrated that these derivatives inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it exhibits activity against a range of bacterial strains, including multi-drug resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Material Science
Polymer Synthesis
In material science, this compound is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to degradation under heat and UV exposure, making them suitable for various industrial applications .
Biological Research
Biological Assays
The compound has been employed in biological assays to study its interactions with biomolecules. For example, it has been tested for its ability to bind to specific protein targets involved in disease pathways. This research is crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications .
Case Studies
Several case studies highlight the efficacy of this compound in real-world applications:
- Case Study 1 : A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to controls .
- Case Study 2 : In a collaborative project between industry and academia, this compound was incorporated into a polymer used for drug delivery systems. The modified polymer demonstrated improved drug release profiles and enhanced biocompatibility in vivo .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine moiety facilitates nucleophilic substitution at its nitrogen atom. For example:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions yields N-substituted derivatives.
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Ring-Opening : Strong nucleophiles (e.g., thiols) can displace morpholine’s oxygen under acidic conditions, forming thioether-linked analogs .
Table 1: Nucleophilic Substitution Reactions
Oxidation Reactions
The oxadiazole ring’s methylene group (-CH₂-) adjacent to the morpholine is susceptible to oxidation:
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Peracid-Mediated Oxidation : Forms a ketone derivative, enhancing electrophilicity for subsequent reactions .
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H₂O₂/AcOH Oxidation : Converts thioether intermediates to sulfones (e.g., thiomorpholine → sulfonyl derivatives) .
Table 2: Oxidation Pathways
Cycloaddition Reactions
The 1,2,4-oxadiazole core participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles :
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Huisgen Cycloaddition : With terminal alkynes, generates triazole-linked hybrids under Cu(I) catalysis .
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Nitrile Oxide Dipolar Additions : Yields isoxazoline derivatives, expanding structural diversity .
Table 3: Cycloaddition Examples
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the methoxy group :
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Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further reductions to amines .
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Halogenation : Br₂/FeBr₃ yields brominated derivatives for cross-coupling reactions .
Hydrolysis and Rearrangement
Under acidic or basic conditions:
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Oxadiazole Ring Cleavage : Hydrolysis with HCl/EtOH generates carboxylic acid derivatives .
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Beckmann Rearrangement : Oxime intermediates convert to amides, useful in peptidomimetics .
Biological Activity and SAR Insights
Comparison with Similar Compounds
V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)
- Structural Differences :
- Substituent : Trifluoromethyl (CF₃) group on the phenyl ring vs. methoxy (OCH₃) in the main compound.
- Core Linkage : Incorporates a piperidine ring between the oxadiazole and morpholine, increasing molecular complexity.
- Pharmacological Activity: Acts as a GLP-1R PAM with subnanomolar potency in insulin secretion enhancement. Demonstrated in vivo antidiabetic efficacy without off-target effects .
- Key Advantage : CF₃’s electron-withdrawing nature may enhance receptor binding affinity compared to OCH₃.
JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine)
- Structural Differences :
- Replaces morpholine with pyridine and introduces a triazole-thioether linkage.
- Retains 4-methoxyphenyl but adds a methylphenyl-oxadiazole moiety.
- Pharmacological Activity :
- Key Advantage : Dual targeting (β-catenin and PARP-1 pathways) highlights structural flexibility for oncology applications.
4-{4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine
1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structural Differences :
- Chloro-fluoro-benzoyl group on piperidine vs. unsubstituted morpholine.
Physicochemical Properties
- Morpholine vs. Piperidine : Morpholine’s polarity enhances aqueous solubility, whereas piperidine may improve membrane permeability.
- Substituent Effects :
- Electron-donating (OCH₃) : May reduce oxidative metabolism but improve solubility.
- Electron-withdrawing (CF₃, halogens) : Enhance binding affinity but may increase toxicity risks.
Q & A
Q. Example Synthetic Pathway Table
How is the compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on the deshielding effects of the oxadiazole ring (e.g., oxadiazole C-5 methylene at δ ~4.5 ppm in ¹H NMR) and morpholine protons (δ ~3.6–2.4 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles, confirming the oxadiazole-morpholine linkage. For example, the C-O bond in oxadiazole typically measures ~1.36 Å .
What computational chemistry approaches are used to predict the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to:
- Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., oxadiazole’s electron-deficient nature enhances reactivity).
- Simulate infrared/Raman spectra for comparison with experimental data.
- Optimize geometry for docking studies, particularly if the compound targets proteins (e.g., NK-1 receptors) .
Q. Key Computational Findings
- The 4-methoxyphenyl group increases electron density on the oxadiazole ring, stabilizing π-π interactions in receptor binding .
- Solvent models (e.g., PCM) predict solubility in DMSO (>20 mg/mL), aligning with experimental data .
How does structural modification of the morpholine or oxadiazole moieties affect biological activity?
Advanced Research Question
- Morpholine Modifications :
- Oxadiazole Modifications :
What strategies resolve contradictions in biological activity data across different studies?
Advanced Research Question
- Contextualize Assay Conditions :
- Validate Target Engagement :
- Control Metabolic Stability :
What analytical methods are recommended for quantifying impurities in synthetic batches?
Advanced Research Question
- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., de-methylated or oxidized derivatives) .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-{[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine) to confirm retention times .
How is the compound’s stability assessed under physiological conditions?
Advanced Research Question
- pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. The morpholine moiety is prone to hydrolysis at pH <3, forming morpholine-N-oxide .
- Light/Heat Stress Testing : Expose to 40°C/75% RH for 4 weeks; oxadiazole rings are generally stable, but the 4-methoxy group may demethylate under UV light .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
